Sodium paeonol sulfate

説明

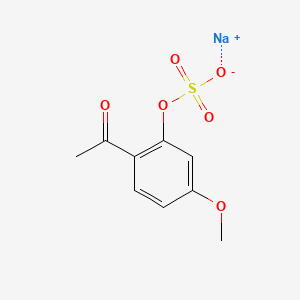

Structure

2D Structure

3D Structure of Parent

特性

IUPAC Name |

sodium;(2-acetyl-5-methoxyphenyl) sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O6S.Na/c1-6(10)8-4-3-7(14-2)5-9(8)15-16(11,12)13;/h3-5H,1-2H3,(H,11,12,13);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQXPITOIYPFUHU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)OC)OS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NaO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40237237 | |

| Record name | Sodium paeonol sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40237237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88678-17-5 | |

| Record name | Sodium paeonol sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088678175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium paeonol sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40237237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SODIUM PAEONOL SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S247SP6E6C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Chemical Modification Strategies for Paeonol Derivatives

Methodologies for the Chemical Synthesis of Sodium Paeonol (B1678282) Sulfate (B86663)

Sodium paeonol sulfate is a water-soluble derivative of paeonol, which enhances its bioavailability compared to the parent compound. The synthesis typically involves a sulfation reaction.

The general process begins with the extraction of paeonol from its natural source, such as the root of Paeonia suffruticosa. Following extraction and purification, the paeonol undergoes a sulfation reaction. This chemical process can be achieved using sulfuric acid or chlorosulfonic acid in the presence of a base. One documented method involves adding paeonol crystals to a mixture of sulfuric acid and oleum, followed by heating. The resulting solution is then introduced into distilled water. After extraction and decolorization, a base such as sodium carbonate is added to the filtrate to form the sodium salt. The final product, this compound, is then purified through techniques like crystallization or chromatography. smolecule.comgoogle.com

The chemical structure of this compound is 1-(4-methoxy-2-(sulfooxy)phenyl)ethanone, sodium salt, with the chemical formula C₉H₉NaO₆S. smolecule.comnih.gov

Table 1: General Steps for this compound Synthesis

| Step | Description | Reagents/Process |

|---|---|---|

| 1. Starting Material | Pure paeonol is obtained. | Extraction from natural sources or chemical synthesis. |

| 2. Sulfation | A sulfate group is added to the paeonol molecule. | Reaction with sulfuric acid and oleum, often with heating. |

| 3. Neutralization | The acidic product is converted to its sodium salt. | Addition of a sodium-containing base like sodium carbonate. |

| 4. Purification | The final compound is isolated and purified. | Crystallization or chromatography techniques. |

Design and Synthesis of Novel Paeonol Derivatives and Conjugates

To explore and enhance the research potential of paeonol, scientists have designed and synthesized various derivatives and conjugates. These modifications often involve linking paeonol to other molecules or introducing specific chemical moieties to create novel compounds with tailored properties.

Researchers have synthesized novel codrugs by conjugating paeonol with ozagrel (B471), a thromboxane (B8750289) A2 (TXA2) synthetase inhibitor. nih.govgoogle.com The goal of creating these conjugates, often referred to as POCs (paeonol-ozagrel conjugates), is to combine the properties of both molecules into a single compound. frontiersin.orgnih.gov

The synthesis is typically a multi-step process. In one approach, ozagrel is first chlorinated using a reagent like thionyl chloride to form ozagrel chloride. This reaction is conducted in an anhydrous environment to prevent the formation of impurities. Subsequently, the resulting acyl chloride reacts with paeonol in an ice bath to form the paeonol-ozagrel conjugate. frontiersin.org The synthesized compounds are then characterized and confirmed using analytical techniques such as high-resolution mass spectrometry (HR-MS), ¹H-NMR, and ¹³C-NMR. nih.govfrontiersin.org Studies have produced a series of these codrugs, designated as PNC₁ through PNC₅, with the aim of evaluating their properties. nih.gov

A prominent strategy for modifying paeonol involves the integration of a 1,2,3-triazole moiety. This is often achieved through a "click chemistry" reaction, specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). researchgate.netscielo.br This reaction is known for its high efficiency, mild reaction conditions, and high regioselectivity, typically affording 1,4-disubstituted 1,2,3-triazoles. researchgate.netfrontiersin.org The 1,2,3-triazole ring can act as a stable linker to connect paeonol with other pharmacophores and can form various non-covalent bonds, such as hydrogen bonds and dipole-dipole interactions. frontiersin.org

The synthesis involves creating an alkyne- or azide-functionalized paeonol derivative, which is then reacted with a corresponding azide (B81097) or alkyne partner. For example, a series of novel paeonol derivatives linked with a 1,2,3-triazole moiety were synthesized using a Cu(OAc)₂·H₂O/sodium ascorbate (B8700270) catalyst system. researchgate.netresearchgate.net This method has been used to produce a variety of paeonol-triazole hybrids by reacting paeonol derivatives with different substituted aryl azides, resulting in good yields. scielo.brresearchgate.net These synthetic strategies have proven useful for generating libraries of paeonol derivatives for further investigation. researchgate.netscielo.br

Table 2: Research Findings on Paeonol Derivatives

| Derivative Type | Synthesis Method | Key Findings |

|---|---|---|

| Paeonol-Ozagrel Conjugates (POCs) | Two-step synthesis involving chlorination of ozagrel followed by reaction with paeonol. frontiersin.org | A series of novel codrugs (PNC₁-PNC₅) were successfully synthesized and characterized using NMR and mass spectroscopy. nih.gov |

| Paeonol-1,2,3-Triazole Hybrids | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry". researchgate.netscielo.br | This method provides an efficient and regioselective route to synthesize paeonol derivatives linked to a 1,2,3-triazole moiety in good yields under mild conditions. researchgate.netresearchgate.net |

| Paeonol Ether Derivatives | Williamson Ether Synthesis; Nucleophilic substitution. researchgate.netscielo.br | Novel paeonol etherized aryl urea (B33335) derivatives and other ether derivatives have been synthesized for evaluation of their properties. researchgate.net |

Advanced Analytical Methodologies for Sodium Paeonol Sulfate Research

Chromatographic Techniques for Quantitative and Qualitative Analysis

Chromatographic techniques are fundamental in the analytical workflow for sodium paeonol (B1678282) sulfate (B86663), enabling its separation, identification, and quantification from complex biological and pharmaceutical samples.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the quantitative analysis of sodium paeonol sulfate. The development of a reliable HPLC method involves a systematic optimization of chromatographic conditions to achieve adequate separation and detection.

A typical reversed-phase HPLC (RP-HPLC) method would be developed for the analysis of this compound. The selection of a suitable stationary phase, such as a C18 column, is a critical first step. bwise.kr The mobile phase composition, usually a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol), is meticulously adjusted to achieve optimal resolution and peak shape. nih.govmdpi.com The pH of the aqueous phase can significantly influence the retention time and peak symmetry of the analyte. Isocratic or gradient elution may be employed depending on the complexity of the sample matrix. mdpi.com Detection is commonly performed using an ultraviolet (UV) detector, with the wavelength set at the maximum absorbance of this compound. mdpi.com

Method validation is performed according to the International Conference on Harmonisation (ICH) guidelines to ensure the reliability of the analytical data. Key validation parameters include linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Table 1: Illustrative HPLC Method Validation Parameters for this compound

| Parameter | Specification | Finding |

| Linearity (r²) | ≥ 0.999 | 0.9995 |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |

| Precision (% RSD) | ≤ 2.0% | Intra-day: ≤ 1.5%, Inter-day: ≤ 1.8% |

| Specificity | No interference from blank matrix | No interfering peaks observed |

| LOD | Signal-to-Noise Ratio ≥ 3 | 0.05 µg/mL |

| LOQ | Signal-to-Noise Ratio ≥ 10 | 0.15 µg/mL |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications in Complex Matrices

For the highly sensitive and selective quantification of this compound in complex biological matrices such as plasma, urine, and tissue homogenates, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.govnih.gov This technique combines the superior separation capabilities of HPLC with the high specificity and sensitivity of mass spectrometry.

In a typical LC-MS/MS workflow, after chromatographic separation, the analyte is ionized, commonly using an electrospray ionization (ESI) source in negative ion mode, which is suitable for sulfated compounds. nih.govescholarship.org The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for this compound and an internal standard are monitored. nih.gov This enhances the selectivity of the assay by minimizing interferences from the matrix. nih.gov

Sample preparation is a critical step to remove proteins and other interfering substances. Techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction are commonly employed. nih.gov The method is then fully validated for its application in pharmacokinetic and metabolic studies. nih.govresearchgate.net

Table 2: Example of LC-MS/MS Parameters for this compound Analysis

| Parameter | Setting |

| LC Column | C18, 2.1 x 100 mm, 3.5 µm |

| Mobile Phase | A: 0.1% Formic Acid in Water, B: Acetonitrile |

| Flow Rate | 0.2 mL/min |

| Ionization Mode | ESI Negative |

| MRM Transition (SPS) | e.g., m/z 245 -> m/z 165 |

| MRM Transition (IS) | Analyte-specific |

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Specific Research Needs

While less common for the direct analysis of intact sulfated conjugates due to their low volatility, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for the analysis of this compound following a derivatization or deconjugation step. The analysis of sulfated compounds by GC-MS is often hampered by the need for mandatory deconjugation and derivatization. nih.gov

For the analysis to proceed, the sulfate group must first be cleaved, a process known as deconjugation. This can be achieved through enzymatic hydrolysis using a sulfatase enzyme or through chemical methods. nih.gov Following deconjugation, the resulting paeonol is then derivatized to increase its volatility and thermal stability for GC analysis. Common derivatization agents include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

The derivatized paeonol is then introduced into the GC-MS system, where it is separated on a capillary column and detected by the mass spectrometer. This approach can be useful for structural confirmation and for profiling studies where the parent compound, paeonol, is the primary analyte of interest after liberation from its conjugated form.

Immunochemical and Spectroscopic Techniques for Biological Studies

To elucidate the biological activity of this compound, immunochemical and spectroscopic techniques are indispensable for studying its effects on cellular and molecular pathways.

Enzyme-Linked Immunosorbent Assays (ELISA) for Cytokine Profiling

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunochemical technique to quantify the levels of specific proteins, such as cytokines, in biological samples. In the context of this compound research, ELISA is employed to investigate the compound's potential anti-inflammatory effects by measuring its impact on the production of pro-inflammatory and anti-inflammatory cytokines. researchgate.netnih.gov

In a typical experimental setup, cells (e.g., macrophages or synoviocytes) are treated with this compound and then stimulated with an inflammatory agent like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α). researchgate.netnih.gov The cell culture supernatants are then collected, and the concentrations of cytokines such as Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and TNF-α are quantified using specific ELISA kits. nih.govresearchgate.net A reduction in the levels of these pro-inflammatory cytokines in the presence of this compound would suggest an anti-inflammatory activity. nih.gov

Table 3: Hypothetical ELISA Results for Cytokine Levels in LPS-Stimulated Macrophages

| Treatment | IL-6 (pg/mL) | TNF-α (pg/mL) |

| Control | 50 ± 5 | 30 ± 4 |

| LPS (1 µg/mL) | 1200 ± 100 | 800 ± 75 |

| LPS + this compound (10 µM) | 650 ± 60 | 420 ± 50 |

| LPS + this compound (50 µM) | 300 ± 35 | 210 ± 25 |

Western Blot Analysis for Protein Expression and Signaling Pathway Investigation

Western blot analysis is a powerful technique used to detect and quantify specific proteins within a sample. It is instrumental in investigating the molecular mechanisms underlying the biological effects of this compound by examining its influence on protein expression and signaling pathways. researchgate.netmdpi.comnih.gov

Following treatment of cells with this compound, total protein is extracted, separated by size via SDS-polyacrylamide gel electrophoresis (SDS-PAGE), and then transferred to a membrane. The membrane is subsequently probed with primary antibodies specific to the proteins of interest. These can include key proteins involved in inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. researchgate.netnih.gov The binding of the primary antibody is detected using a secondary antibody conjugated to an enzyme that produces a detectable signal.

By analyzing the changes in the expression levels of total and phosphorylated forms of signaling proteins, researchers can elucidate the pathways through which this compound exerts its effects. For instance, a decrease in the phosphorylation of proteins like p38 or ERK1/2 in the MAPK pathway would indicate an inhibitory effect on this signaling cascade. nih.gov

Method Validation Parameters for Research Reproducibility and Accuracy

The validation of an analytical method for this compound should be conducted in accordance with internationally recognized guidelines, such as those established by the International Council for Harmonisation (ICH). researchgate.netlongdom.org These guidelines outline a comprehensive set of validation parameters that must be investigated to ensure the quality and reliability of the analytical data.

A crucial aspect of method validation is ensuring the analytical procedure can consistently and accurately measure the analyte of interest. researchgate.net This is particularly important in complex matrices, such as biological fluids or pharmaceutical formulations, where other components could potentially interfere with the analysis. The primary validation parameters include specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.

Specificity

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present. researchgate.net For this compound, this would include impurities, degradation products, or matrix components. The specificity of a method is typically demonstrated by showing that there are no interfering peaks at the retention time of this compound in blank and placebo samples. In chromatographic methods like High-Performance Liquid Chromatography (HPLC), this is often confirmed by comparing the chromatograms of the blank matrix, the matrix spiked with this compound, and a standard solution of the compound. vliz.be

Linearity and Range

Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. researchgate.netgavinpublishers.com The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. researchgate.netgavinpublishers.com To establish linearity, a series of standard solutions of this compound at different concentrations are prepared and analyzed. The response (e.g., peak area in chromatography) is then plotted against the concentration, and a linear regression analysis is performed. A high correlation coefficient (typically >0.99) is indicative of good linearity. nih.gov

Table 1: Illustrative Linearity Data for an HPLC-UV Method for this compound

| Concentration (µg/mL) | Peak Area (arbitrary units) |

|---|---|

| 1.0 | 12,543 |

| 5.0 | 63,211 |

| 10.0 | 124,987 |

| 25.0 | 311,564 |

| 50.0 | 625,432 |

| 100.0 | 1,251,098 |

This is an interactive data table. You can sort and filter the data.

Note: The data in this table is illustrative and intended to represent typical results for linearity assessment.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. researchgate.netjptcp.com It is often determined by performing recovery studies, where a known amount of this compound is added to a placebo or blank matrix and then analyzed. The percentage of the analyte recovered is then calculated. Accuracy should be assessed at a minimum of three concentration levels covering the specified range. jptcp.com

Table 2: Example of Accuracy Results for this compound Analysis

| Spike Level | Theoretical Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |

|---|---|---|---|

| Low | 5.0 | 4.95 | 99.0 |

| Medium | 25.0 | 25.3 | 101.2 |

| High | 75.0 | 74.5 | 99.3 |

This is an interactive data table. You can sort and filter the data.

Note: The data in this table is for illustrative purposes.

Precision

Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. researchgate.net Precision is usually evaluated at two levels: repeatability and intermediate precision.

Repeatability refers to the precision under the same operating conditions over a short interval of time. It is typically assessed by performing multiple analyses of the same sample by the same analyst on the same instrument.

Intermediate precision expresses the within-laboratory variations, for instance, on different days, with different analysts, or with different equipment.

The precision is expressed as the relative standard deviation (RSD) of the series of measurements.

Table 3: Representative Precision Data for this compound Quantification

| Concentration (µg/mL) | Repeatability (RSD, n=6) | Intermediate Precision (RSD, n=6) |

|---|---|---|

| 5.0 | 1.2% | 1.8% |

| 25.0 | 0.8% | 1.1% |

| 75.0 | 0.5% | 0.9% |

This is an interactive data table. You can sort and filter the data.

Note: The data presented in this table is hypothetical.

Detection Limit and Quantitation Limit

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov These are often determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ. nih.gov

Robustness

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. jptcp.comnih.gov For an HPLC method, these variations could include changes in the mobile phase composition, pH, column temperature, and flow rate. nih.gov The method is considered robust if the results remain within acceptable criteria despite these minor changes.

Based on a thorough review of scientific literature, there is limited specific research available on the detailed immunomodulatory and anti-inflammatory mechanisms of This compound that would be required to fully address the provided outline.

The compound this compound is recognized and has been synthesized. It is noted for having anti-inflammatory and immunomodulatory properties, and its increased water solubility compared to its parent compound, paeonol, is a known advantage.

However, the vast majority of in-depth preclinical and in-vitro studies detailing effects on specific cytokines (e.g., IL-1β, IL-6, TNF-α), macrophage polarization, dendritic cell function, and inflammasome pathways have been conducted on paeonol , the parent compound.

Therefore, an article that strictly adheres to the provided detailed outline focusing solely on this compound cannot be generated with scientific accuracy at this time due to the lack of specific published research findings for this particular derivative. Attributing the detailed mechanistic data of paeonol to this compound would be scientifically inaccurate.

Pharmacological Activities of Paeonol Derivatives in Preclinical and in Vitro Models

Neuroprotective Effects in Experimental and Cellular Models

Protection Against Neuronal Damage in Ischemia-Reperfusion and Neurotoxicity Models

Paeonol (B1678282) has demonstrated neuroprotective effects in models of cerebral ischemia-reperfusion injury. Studies have shown that paeonol can reduce the infarct area in the brain following such an injury. nih.govnih.gov This protective effect is partly attributed to its antioxidative properties, including the ability to increase the activities of superoxide (B77818) dismutase and glutathione. nih.gov Furthermore, paeonol has been found to scavenge superoxide anions, which are harmful reactive oxygen species produced during reperfusion. nih.gov

In neurotoxicity models, paeonol has shown protective effects against neuronal damage. For instance, it has been shown to attenuate neurotoxicity and improve cognitive impairment in animal models. nih.gov Research also indicates that paeonol can protect neurons from injury induced by oxygen and glucose withdrawal. nih.gov The neuroprotective mechanisms of paeonol are linked to its ability to inhibit inflammation and oxidative stress-induced neuronal damage. nih.govnih.gov

Modulation of Neuroinflammatory Pathways (e.g., Microglial Activation, TLR2/TLR4 Interference)

Paeonol has been shown to modulate neuroinflammatory pathways by affecting microglial cells, the primary immune cells of the central nervous system. In preclinical studies, paeonol has been observed to inhibit the activation of microglia. nih.govnih.gov Specifically, paeonol can suppress the overexpression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in activated microglia, leading to a decrease in the production of nitric oxide (NO) and prostaglandin (B15479496) E2, respectively. nih.gov

Furthermore, paeonol interferes with Toll-like receptor (TLR) signaling pathways, which play a crucial role in the innate immune response and neuroinflammation. spandidos-publications.comnih.govspandidos-publications.com Research has demonstrated that paeonol can suppress the TLR2 and TLR4 signaling pathways in the context of cerebral ischemia-reperfusion injury. nih.gov By inhibiting these pathways, paeonol can reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and nuclear factor-kappa B (NF-κB). nih.govspandidos-publications.comnih.govspandidos-publications.com In some models, paeonol has been shown to act through the Dectin-1/NF-κB pathway in conjunction with TLR2 and TLR4. ruixinbio.comnih.gov

Impact on Pathological Hallmarks in Alzheimer's Disease Animal Models (e.g., Aβ Production, Dendritic Spine Density)

In animal models of Alzheimer's disease (AD), sodium paeonol sulfate (B86663) has been investigated for its effects on key pathological features of the disease. nih.govnih.gov One of the hallmarks of AD is the accumulation of amyloid-beta (Aβ) peptides in the brain. frontiersin.org Studies have shown that treatment with a derivative of paeonol, paeononlsilatie sodium, can reduce the production of Aβ oligomers of various sizes, including ~28 KD, ~32 KD, and ~56 KD. nih.gov

Another critical aspect of AD pathology is synaptic loss, which is closely correlated with cognitive decline. nih.gov Dendritic spines are small protrusions on dendrites that are crucial for synaptic transmission. In an AD animal model induced by D-galactose and AlCl3, paeononlsilatie sodium treatment was found to increase the density of dendritic spines in the hippocampus. nih.gov Specifically, it increased the density of apical proximal and distal dendrites in the dentate gyrus and the apical proximal dendrites in the CA3 region. nih.gov This was accompanied by an increase in the percentage of mature mushroom-type spines and a decrease in immature filopodia/thin spines, suggesting a role in promoting synaptic stability. nih.gov

| Parameter | Observation | Reference |

|---|---|---|

| Aβ Oligomer Production | Reduced formation of ~28 KD, ~32 KD, and ~56 KD Aβ oligomers. | nih.gov |

| Dendritic Spine Density (CA3) | Increased in apical proximal dendrites. | nih.gov |

| Dendritic Spine Density (DG) | Increased in apical proximal and distal dendrites. | nih.gov |

| Dendritic Spine Morphology | Increased percentage of mushroom/branched spines and decreased percentage of filopodia/thin spines. | nih.gov |

Restoration of Motor Neuronal Viability in Amyotrophic Lateral Sclerosis Cell Lines

Amyotrophic lateral sclerosis (ALS) is a progressive neurodegenerative disease that affects motor neurons. nih.gov In vitro studies using motor neuron-like cell lines (NSC-34) have explored the potential of paeonol to protect against neuronal damage. nih.govresearchgate.net These studies have shown that paeonol can improve cell viability in the face of neurotoxicity induced by substances like glutamate, lipopolysaccharides (LPS), and hydrogen peroxide (H2O2). nih.govresearchgate.net

The protective effect of paeonol in these ALS model cell lines is associated with its ability to reduce mitochondrial oxidative stress. researchgate.net Specifically, paeonol has been shown to recover motor neuronal viability by mitigating the decrease in mitochondrial membrane potential caused by glutamate. researchgate.net These findings suggest that paeonol may have a therapeutic potential in preventing motor neuronal damage under conditions that mimic ALS. nih.gov

Cardioprotective Actions in Preclinical Settings

Protection Against Myocardial Ischemia-Reperfusion Injury in Cardiac Myocytes

Paeonol has demonstrated significant cardioprotective effects in preclinical models of myocardial ischemia-reperfusion (I/R) injury. frontiersin.orgnih.gov Studies in rats have shown that paeonol administration can improve cardiac function, decrease the incidence of arrhythmias, and reduce mortality following myocardial I/R. frontiersin.orgnih.gov Furthermore, paeonol treatment has been found to significantly decrease the size of the myocardial infarction and reduce the plasma levels of lactate (B86563) dehydrogenase (LDH) and Troponin-I, which are markers of cardiac damage. frontiersin.org

The protective mechanisms of paeonol against I/R injury in cardiac myocytes involve the modulation of apoptosis and autophagy. frontiersin.orgnih.gov Paeonol treatment has been shown to upregulate the anti-apoptotic protein Bcl-2 and downregulate the cleaved forms of pro-apoptotic proteins such as caspase-8, caspase-9, and caspase-3. frontiersin.orgnih.gov It also reverses the I/R-induced increase in autophagy-related proteins like Beclin-1, p62, and LC3-II. nih.gov In vitro studies using H9C2 cardiac myocytes have also shown that paeonol can protect against anoxia-reoxygenation injury. jst.go.jp

| Model | Key Findings | Reference |

|---|---|---|

| Rat Myocardial I/R | Improved cardiac function, reduced arrhythmia and mortality, decreased infarct size. | frontiersin.orgnih.gov |

| Rat Myocardial I/R | Decreased plasma LDH and Troponin-I levels. | frontiersin.org |

| Rat Myocardial I/R | Upregulated Bcl-2, downregulated cleaved caspases-3, -8, -9. | frontiersin.orgnih.gov |

| Rat Myocardial I/R | Reversed increase in Beclin-1, p62, LC3-II. | nih.gov |

| H9C2 Cardiac Myocytes | Protected against anoxia-reoxygenation injury. | jst.go.jp |

Modulation of Intracellular Calcium Homeostasis and Myocardial Beating Rate

Sodium paeonol sulfate has been found to influence intracellular calcium homeostasis in cardiac cells. researchgate.net In studies using cultured neonatal rat heart cells, this compound was shown to inhibit both the rapid and slow phases of 45Ca uptake under normal conditions. researchgate.net This suggests an ability to modulate calcium influx into myocardial cells. The mechanism of this action may be associated with blocking slow calcium channels. researchgate.net

In addition to its effects on calcium influx, this compound has been observed to inhibit the myocardial beating rate (MBR) in cultured heart cells under normal states. researchgate.netresearchgate.net This effect on the heart rate, coupled with its ability to modulate calcium homeostasis, points towards its potential to influence cardiac electrophysiology and function.

Inhibition of Endothelial Cell Dysfunction in Atherosclerosis Research Models

Paeonol has demonstrated significant protective effects against endothelial cell dysfunction, a critical initiating event in the pathogenesis of atherosclerosis. researchgate.netnih.gov Research shows that paeonol can mitigate endothelial injury, oxidative stress, and inflammation. researchgate.net In models of atherosclerosis, paeonol helps maintain vascular homeostasis and health. researchgate.net

Studies using human umbilical vein endothelial cells (HUVECs) and animal models have elucidated several mechanisms. Paeonol has been found to inhibit the overproduction of reactive oxygen species (ROS) induced by oxidized low-density lipoprotein (ox-LDL), thereby protecting endothelial cells from oxidative damage. researchgate.netscispace.com It also enhances the viability of endothelial cells and the activity of superoxide dismutase (SOD), a key antioxidant enzyme. researchgate.net Furthermore, paeonol can reverse the growth-arresting effects of hydrogen peroxide (H2O2) and restore endothelial cell viability. researchgate.net

In inflammatory-induced atherosclerosis models using lipopolysaccharide (LPS), paeonol has been shown to reduce the secretion of inflammatory factors by inhibiting the PI3K/Akt/NF-κB signaling pathway. researchgate.net It also protects against endothelial dysfunction by alleviating endoplasmic reticulum (ER) stress and improving nitric oxide (NO) bioavailability. tandfonline.comnih.gov Chronic treatment with paeonol in mice was observed to normalize blood pressure and protect against endothelial dysfunction by reducing ER stress-induced oxidative stress. tandfonline.comnih.gov

| Model System | Key Findings | Mechanism of Action |

| ox-LDL-induced HUVECs | Inhibited ROS overproduction and endothelial cell damage. researchgate.net | Antioxidant effects. researchgate.net |

| H2O2-treated endothelial cells | Reversed growth arrest and restored cell viability. researchgate.net | Decreased expression of p53. researchgate.net |

| LPS-induced HUVECs | Reduced secretion of inflammatory factors (TNF-α, IL-6). researchgate.net | Inhibition of PI3K/Akt/NF-κB pathway. researchgate.net |

| Tunicamycin-induced mice | Improved endothelium-dependent relaxation and normalized blood pressure. tandfonline.com | Alleviation of ER stress and oxidative stress. tandfonline.com |

| ApoE-/- mice | Inhibited monocyte adhesion to vascular endothelial cells. frontiersin.org | Blocked PI3K/Akt/NF-κB signaling. frontiersin.org |

Anticancer Potential in In Vitro and In Vivo Tumor Models

Paeonol exhibits broad-spectrum anticancer effects across various cancer types in both laboratory and animal studies. biomolther.orgfrontiersin.org Its mechanisms include inhibiting cancer cell growth, inducing programmed cell death (apoptosis), preventing metastasis, and modulating the tumor microenvironment. frontiersin.org

Inhibition of Cancer Cell Proliferation and Viability

Paeonol has been shown to inhibit the proliferation and reduce the viability of numerous cancer cell lines in a dose- and time-dependent manner. acs.orgacs.org This inhibitory effect has been documented in various cancers, including gastric, colorectal, hepatocellular, breast, and non-small-cell lung cancer. echemi.comacs.orgacs.orgbiomolther.orgbiomolther.org

For instance, in human colorectal cancer HCT116 cells, paeonol significantly suppressed cell proliferation, with the number of viable cells decreasing as the concentration and incubation time increased. acs.org Similar dose-dependent inhibition of proliferation was observed in gastric cancer cell lines (MFC and SGC-7901) and hepatocellular carcinoma cells (HepG2 and SMMC-7721). echemi.comacs.org In non-small-cell lung cancer (NSCLC) cells, paeonol also effectively inhibited proliferation. biomolther.org The anti-proliferative effect is often associated with the ability of paeonol to induce cell cycle arrest, typically at the G0/G1 phase, which prevents cancer cells from proceeding with DNA replication and division. acs.orgbiomolther.org

| Cancer Cell Line | Effect | Key Findings |

| Colorectal (HCT116) | Inhibition of viability acs.org | IC50 of 79.60 µg/ml at 48 hours. acs.org |

| Gastric (MFC, SGC-7901) | Dose-dependent inhibition of proliferation acs.org | Significant reduction in cell numbers with increasing paeonol concentration. acs.org |

| Hepatocellular (HepG2, SMMC-7721) | Decreased cell viability echemi.com | Effect observed in a dose-dependent manner at 24 and 48 hours. echemi.com |

| Non-Small-Cell Lung (A549, H1650) | Inhibition of proliferation biomolther.org | Morphological changes and reduced cell numbers observed. biomolther.org |

| Bladder (T24, J82) | Inhibition of cell proliferation and migration mdpi.com | Demonstrated significant anti-cancer activity in vitro. mdpi.com |

Induction of Apoptosis through Intrinsic and Extrinsic Pathways

A primary mechanism of paeonol's anticancer activity is the induction of apoptosis. biomolther.orgspandidos-publications.com Paeonol has been found to trigger both the intrinsic (mitochondrial-mediated) and extrinsic (death receptor-mediated) apoptotic pathways. frontiersin.orgresearchgate.net

The intrinsic pathway is often activated by altering the balance of the B-cell lymphoma 2 (Bcl-2) family of proteins. Studies consistently show that paeonol decreases the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax. acs.orgnih.govspandidos-publications.com This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction, cytochrome c release, and subsequent activation of caspase-9 and caspase-3, culminating in apoptosis. researchgate.netnih.gov

Activation of the extrinsic pathway has also been observed. In breast cancer models, paeonol treatment led to increased activity of caspase-8, a key initiator caspase in the death receptor pathway. nih.govspandidos-publications.com The activation of both caspase-8 and caspase-9 indicates that paeonol can initiate apoptosis through dual mechanisms, enhancing its efficacy. frontiersin.orgresearchgate.net This is further confirmed by the observed cleavage of PARP, a downstream target of effector caspases like caspase-3. researchgate.netspandidos-publications.com

| Cancer Type | Apoptotic Pathway | Key Molecular Events |

| Gastric Cancer | Intrinsic acs.orgspandidos-publications.com | Decreased Bcl-2 expression, increased Bax expression. acs.orgspandidos-publications.com |

| Breast Cancer | Intrinsic & Extrinsic nih.govspandidos-publications.com | Decreased Bcl-2/Bax ratio, increased activity of caspase-8 and caspase-3. nih.govspandidos-publications.com |

| Colorectal Cancer | Intrinsic acs.org | Dose-dependent increase in apoptotic rate. acs.org |

| Prostate Cancer | Intrinsic & Extrinsic frontiersin.org | Upregulation of caspase-3, -8, and -9; downregulation of Bcl-2. frontiersin.org |

| Hepatocellular Carcinoma | Intrinsic echemi.com | Downregulation of survivin. echemi.com |

Suppression of Cancer Cell Invasion and Metastasis

Paeonol has demonstrated the ability to inhibit the invasion and migration of cancer cells, which are key processes in metastasis. frontiersin.orgtandfonline.com A major mechanism underlying this effect is the downregulation of matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9. biomolther.orgtandfonline.com These enzymes are crucial for degrading the extracellular matrix, allowing cancer cells to invade surrounding tissues and enter blood vessels. tandfonline.com

In studies on gastric cancer cells, paeonol was shown to inhibit cell migration and invasion, with western blot analysis confirming a concentration-dependent decrease in the protein expression of MMP-2 and MMP-9. tandfonline.com Similarly, in non-small-cell lung cancer cells, paeonol inhibited migration and invasion, partly by suppressing the STAT3/NF-κB signaling pathway, which can regulate MMP expression. biomolther.org Other research indicates that paeonol can also suppress metastasis by inhibiting the epithelial-mesenchymal transition (EMT), a process where cancer cells acquire migratory and invasive properties. nih.gov

Modulation of Tumor Microenvironment Inflammation

The tumor microenvironment is rich in inflammatory cells and mediators that can promote tumor growth and metastasis. biomolther.orgnih.gov Paeonol exerts anticancer effects by modulating this inflammatory microenvironment. nih.gov

Research has shown that paeonol can inhibit the secretion of several pro-inflammatory cytokines within the tumor microenvironment, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). biomolther.org In a study on non-small-cell lung cancer, paeonol reduced the secretion of these cytokines from A549 cells. biomolther.org This anti-inflammatory effect is often linked to the inhibition of key inflammatory signaling pathways, such as the NF-κB and STAT3 pathways. biomolther.orgnih.gov By suppressing these pathways, paeonol can reduce inflammation-driven tumor progression, migration, and invasion. nih.gov

Regulation of Angiogenesis in Tumor Models

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis, as it supplies tumors with oxygen and nutrients. Paeonol and its derivatives have been shown to possess anti-angiogenic properties. biomolther.orgmdpi.com

Studies have found that paeonol can inhibit the migration and tube formation of human umbilical vein endothelial cells (HUVECs), which are key steps in angiogenesis. biomolther.org This effect has been linked to the downregulation of the PI3K/Akt signaling pathway in endothelial cells. biomolther.org A derivative of paeonol, paeonol oxime, was found to significantly inhibit bFGF-induced angiogenesis both in vitro and in vivo. mdpi.com It also reduced the expression and secretion of Vascular Endothelial Growth Factor (VEGF), a potent pro-angiogenic factor, in fibrosarcoma cells. mdpi.com By suppressing angiogenesis, paeonol can help to limit tumor growth and spread. biomolther.orgepa.gov

Molecular and Cellular Mechanisms of Action of Paeonol Derivatives

Nuclear Factor-kappa B (NF-κB) Signaling Pathway Modulation

Paeonol (B1678282) has been shown to exert significant influence over the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses and cell survival. spandidos-publications.com Its modulatory effects are primarily achieved through the inhibition of key steps in the NF-κB activation cascade.

The activation of the NF-κB pathway is largely dependent on the phosphorylation and subsequent degradation of its inhibitory protein, IκBα. Paeonol has been observed to interfere with this process. Studies have demonstrated that paeonol can inhibit the phosphorylation of IκBα. spandidos-publications.com This inhibition prevents the degradation of IκBα, which in turn keeps NF-κB sequestered in the cytoplasm, thereby preventing its activation. This mechanism has been noted in various cell types, including those involved in inflammatory responses. spandidos-publications.com

Following the degradation of IκBα, the p65 subunit of NF-κB typically translocates to the nucleus to initiate the transcription of target genes. Research has shown that paeonol can suppress this nuclear translocation of the p65 subunit. frontiersin.org By preventing the p65 subunit from entering the nucleus, paeonol effectively blocks its ability to bind to DNA and activate the transcription of pro-inflammatory genes. spandidos-publications.com This suppression of NF-κB p65's nuclear activity is a key component of paeonol's anti-inflammatory effects. spandidos-publications.comresearchgate.net

Mitogen-Activated Protein Kinase (MAPK) Pathway Regulation

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that paeonol modulates. This pathway is involved in various cellular functions, including proliferation, differentiation, and apoptosis.

Paeonol has been found to inhibit the phosphorylation of several key components of the MAPK pathway, including extracellular signal-regulated kinase 1/2 (ERK1/2), c-Jun N-terminal kinase (JNK), and p38 MAPK. spandidos-publications.comnih.gov By reducing the phosphorylation of these kinases, paeonol can downregulate the entire MAPK signaling cascade. spandidos-publications.com This inhibitory effect on MAPK phosphorylation has been linked to paeonol's ability to induce apoptosis in cancer cells and to mitigate inflammatory responses. spandidos-publications.comspandidos-publications.com

| Paeonol's Effect on MAPK Pathway Components | Observed Effect | Reference |

| p-ERK1/ERK1 | Significant decrease in phosphorylation | spandidos-publications.com |

| p-JNK/JNK | Significant decrease in phosphorylation | spandidos-publications.com |

| p-p38/p38 | Significant decrease in phosphorylation | spandidos-publications.com |

Phosphoinositide 3-Kinase/Akt (PI3K/Akt) Signaling Pathway Interactions

The Phosphoinositide 3-Kinase/Akt (PI3K/Akt) signaling pathway, which is vital for cell survival and growth, is also a target of paeonol. Research indicates that paeonol can suppress the PI3K/Akt pathway. spandidos-publications.comspandidos-publications.com This suppression is often associated with the induction of apoptosis in cancer cells. For instance, studies have shown that paeonol can inhibit the phosphorylation of Akt, a key downstream effector of PI3K. nih.gov By doing so, it can promote apoptosis and inhibit cell proliferation. nih.gov The modulation of the PI3K/Akt pathway by paeonol suggests its potential as a regulator of cellular growth and survival. spandidos-publications.comfrontiersin.org

STAT3 and Wnt/β-catenin Signaling Pathway Modulation

Paeonol has been shown to interfere with the Signal Transducer and Activator of Transcription 3 (STAT3) and the Wnt/β-catenin signaling pathways, both of which are crucial in cell proliferation and differentiation. In non-small-cell lung cancer (NSCLC) cells, paeonol has been observed to inhibit the phosphorylation of STAT3, a key step in its activation. frontiersin.org This disruption of STAT3 signaling contributes to the anti-tumor effects of paeonol. frontiersin.org Specifically, treatment with paeonol can reduce the nuclear translocation of STAT3 induced by inflammatory cytokines like IL-6. frontiersin.org

Furthermore, paeonol has demonstrated the ability to block the Wnt/β-catenin signaling pathway. In colorectal cancer cells, paeonol treatment leads to a dose-dependent suppression of β-catenin expression. nih.gov This, in turn, reduces the transcriptional activity mediated by the TCF/LEF complex, leading to the downregulation of downstream target genes such as cyclin D1, survivin, and c-Myc, which are involved in cell cycle progression and survival. nih.gov

| Pathway | Compound | Effect | Downstream Targets | Cell Type |

| STAT3 | Paeonol | Inhibition of phosphorylation and nuclear translocation | p-STAT3 | A549 (NSCLC) |

| Wnt/β-catenin | Paeonol | Suppression of β-catenin expression | Cyclin D1, survivin, c-Myc | HCT116 (Colorectal Cancer) |

Regulation of Apoptotic Proteins (e.g., Bcl-2, Bax, Caspases)

A significant aspect of the action of paeonol derivatives involves the modulation of apoptosis, or programmed cell death. This is primarily achieved through the regulation of the Bcl-2 family of proteins and caspases. The Bcl-2 family consists of both anti-apoptotic proteins like Bcl-2 and pro-apoptotic proteins like Bax. The ratio of these proteins is a critical determinant of cell survival or death.

Studies have consistently shown that paeonol can induce apoptosis in various cancer cell lines by altering the Bax/Bcl-2 ratio. nih.govnih.gov An increase in this ratio, caused by the upregulation of Bax and downregulation of Bcl-2, promotes the release of cytochrome c from the mitochondria, a key event in the intrinsic apoptotic pathway. nih.govfrontiersin.org This is followed by the activation of a cascade of caspases, including caspase-3, which are the executioners of apoptosis. openrepository.comdovepress.com

| Apoptotic Protein | Compound | Effect | Consequence | Cell Type |

| Bcl-2 | Paeonol | Downregulation | Promotes apoptosis | HCT116, EMT6, SGC-7901 |

| Bax | Paeonol | Upregulation | Promotes apoptosis | HCT116, EMT6, SGC-7901 |

| Caspase-3 | Paeonol | Activation | Execution of apoptosis | EMT6 |

Influence on Gene Expression and MicroRNA Regulation (e.g., miR-21-5p, miR-126-5p, miR-139-5p, miR-665)

Paeonol and its derivatives can also exert their effects by modulating the expression of specific genes and microRNAs (miRNAs), which are small non-coding RNAs that regulate gene expression post-transcriptionally.

Research has indicated that paeonol can downregulate the expression of miR-21-5p in hepatocellular carcinoma cells. nih.gov The downregulation of this oncomiR leads to the upregulation of its target, Krüppel-like factor 6 (KLF6), which in turn can inhibit cancer cell proliferation and invasion while promoting apoptosis. nih.gov Conversely, paeonol has been found to promote the expression of miR-126 in vascular endothelial cells injured by oxidized low-density lipoprotein (ox-LDL). spandidos-publications.com This upregulation of miR-126 is associated with the inhibition of the PI3K/Akt/NF-κB signaling pathway, thereby reducing monocyte adhesion to endothelial cells, a key event in atherosclerosis. spandidos-publications.com While the influence of paeonol on miR-139-5p and miR-665 is an area of ongoing research, its established effects on miR-21-5p and miR-126-5p highlight a significant layer of its regulatory mechanism.

| MicroRNA | Compound | Effect | Target Gene/Pathway | Cellular Context |

| miR-21-5p | Paeonol | Downregulation | KLF6 | Hepatocellular Carcinoma |

| miR-126-5p | Paeonol | Upregulation | PI3K/Akt/NF-κB | Vascular Endothelial Cells |

Effects on Epithelial-Mesenchymal Transition (EMT) Processes

Epithelial-mesenchymal transition (EMT) is a cellular process where epithelial cells lose their characteristics and acquire a mesenchymal phenotype, which is critical for cancer metastasis. Paeonol has been shown to inhibit EMT in various cancer models. frontiersin.orgnih.gov

In pancreatic cancer cells, paeonol treatment leads to the upregulation of the epithelial marker E-cadherin and the downregulation of mesenchymal markers such as N-cadherin and vimentin. nih.gov This effect is mediated, at least in part, through the inhibition of the TGF-β1/Smad signaling pathway. nih.gov Similarly, in non-small-cell lung cancer cells, paeonol can reverse the changes in EMT marker proteins, contributing to the inhibition of cell migration and invasion. frontiersin.org

| EMT Marker | Compound | Effect | Signaling Pathway | Cancer Type |

| E-cadherin | Paeonol | Upregulation | TGF-β1/Smad | Pancreatic Cancer |

| N-cadherin | Paeonol | Downregulation | TGF-β1/Smad | Pancreatic Cancer |

| Vimentin | Paeonol | Downregulation | TGF-β1/Smad | Pancreatic Cancer |

Role in Autophagy Regulation and Mitochondrial Function (e.g., BRCA1-dependent pathways)

Autophagy is a cellular process of self-degradation of cellular components, which can have both pro-survival and pro-death roles depending on the context. Paeonol has been found to modulate autophagy and mitochondrial function. In the context of myocardial ischemia/reperfusion injury, paeonol treatment can decrease autophagy, as evidenced by the reduced expression of Beclin-1, p62, and LC3-II. frontiersin.org This effect is associated with the upregulation of Bcl-2, which can inhibit Beclin-1-mediated autophagy. frontiersin.org

Paeonol also demonstrates protective effects on mitochondrial function. It has been shown to improve mitochondrial respiratory capacity and preserve mitochondrial structure. nih.gov In models of hyperlipidemia, paeonol can ameliorate autophagy by regulating the AMPK/mTOR pathway. nih.gov While a direct link to BRCA1-dependent pathways for sodium paeonol sulfate (B86663) is not yet established, the modulation of these core cellular processes is a key aspect of paeonol's activity.

| Cellular Process | Compound | Effect | Key Proteins/Pathways | Condition |

| Autophagy | Paeonol | Decrease | Beclin-1, p62, LC3-II | Myocardial I/R Injury |

| Autophagy | Paeonol | Amelioration | AMPK/mTOR | Hyperlipidemia |

| Mitochondrial Function | Paeonol | Improvement | Mitochondrial complex activities | Myocardial Infarction |

Modulation of Small GTPases (e.g., RAC1/CDC42) and Cofilin Phosphorylation

The actin cytoskeleton, which is crucial for cell morphology, migration, and synaptic plasticity, is regulated by small GTPases of the Rho family, such as RAC1 and CDC42, and actin-binding proteins like cofilin. A study on a derivative of paeonol, Paeononlsilatie sodium, has provided direct evidence of its role in modulating these regulators.

In a rat model of Alzheimer's disease, treatment with Paeononlsilatie sodium was found to inhibit the expression of RAC1 and CDC42. nih.gov Furthermore, it affected the phosphorylation and redistribution of cofilin1. nih.gov The phosphorylation of cofilin inactivates its actin-depolymerizing activity, leading to actin filament stabilization. By modulating the RAC1/CDC42 pathway and cofilin phosphorylation, Paeononlsilatie sodium was shown to alleviate dendritic injury. nih.gov

| Molecule | Compound | Effect | Cellular Outcome | Disease Model |

| RAC1 | Paeononlsilatie sodium | Inhibition of expression | Alleviation of dendritic injury | Alzheimer's Disease |

| CDC42 | Paeononlsilatie sodium | Inhibition of expression | Alleviation of dendritic injury | Alzheimer's Disease |

| Cofilin1 | Paeononlsilatie sodium | Affects phosphorylation and redistribution | Alleviation of dendritic injury | Alzheimer's Disease |

Biopharmaceutical Research and Delivery System Strategies for Paeonol and Its Derivatives

Investigation of Absorption Mechanisms in Preclinical Models

Understanding the absorption characteristics of sodium paeonol (B1678282) sulfate (B86663) is fundamental to its development as a therapeutic agent. Preclinical models, both in vitro and in situ, have been pivotal in elucidating the complex mechanisms governing its passage across the intestinal barrier.

Characterization of Passive Diffusion Mechanisms

Passive diffusion is a key process by which drugs traverse biological membranes, driven by a concentration gradient. For sodium paeonol sulfate, this mechanism is influenced by its physicochemical properties. The primary active component, paeonol, has been shown to be absorbed via passive transport. nih.gov

Studies utilizing Caco-2 cell monolayers, which mimic the human intestinal epithelium, have demonstrated that the transport of paeonol is not saturable and occurs independently of energy, which are defining features of passive diffusion. nih.govbjmu.edu.cn Research using in situ single-pass intestinal perfusion in rats has further substantiated that paeonol absorption occurs throughout the small intestine and colon. While specific data for this compound is limited, the behavior of its parent compound suggests that passive diffusion is a significant route of absorption. nih.gov The release mechanism for paeonol from liposomal formulations has also been shown to conform to a first-order kinetic model, indicative of passive diffusion. nih.gov

Identification of Efflux Transporter Substrates (e.g., P-glycoprotein, Multidrug Resistance-associated Protein 2, Breast Cancer Resistance Protein)

Efflux transporters are membrane proteins that actively expel drugs from within cells back into the intestinal lumen, thereby limiting their oral bioavailability. nih.gov Key transporters include P-glycoprotein (P-gp), Multidrug Resistance-associated Protein 2 (MRP2), and Breast Cancer Resistance Protein (BCRP). nih.govsolvobiotech.com

Table 1: Impact of Efflux Transporter Inhibitors on Paeonol Transport in Caco-2 Cells This interactive table summarizes research findings on how different inhibitors affect the transport of paeonol, indicating its substrate relationship with various efflux transporters.

| Inhibitor | Target Transporter(s) | Observed Effect on Paeonol Transport | Implication |

|---|---|---|---|

| Verapamil | P-gp | Significantly increased apparent permeability (Papp) nih.gov | Paeonol is a P-gp substrate. |

| Indomethacin | MRP2 | Significantly increased apparent permeability (Papp) nih.gov | Paeonol is an MRP2 substrate. |

| Resveratrol | BCRP | Significantly increased apparent permeability (Papp) nih.gov | Paeonol is a BCRP substrate. |

| Cyclosporine A | P-gp, MRP2 | Increased uptake of polyphenol compounds plos.org | Paeonol and its metabolites are likely substrates for P-gp and MRP2. |

Development and In Vitro/In Vivo Evaluation of Advanced Delivery Systems

To counter the limited oral bioavailability of paeonol and its derivatives due to factors like poor solubility and efflux transporter activity, researchers are actively developing advanced drug delivery systems. nih.govfrontiersin.org

Liposomal Formulations for Enhanced Systemic Absorption

Liposomes are microscopic vesicles made of a lipid bilayer that can encapsulate drugs, protecting them and enhancing their absorption. nih.gov Formulating paeonol into liposomes (Pae-Lips) has been shown to be a successful strategy. nih.govresearchgate.net Pharmacokinetic studies in animal models revealed that the area under the curve (AUC), a measure of total drug exposure, for paeonol-loaded liposomes was 2.78 times higher than that of a paeonol suspension. nih.gov This indicates a significant improvement in absorption. The liposomal structure may protect the drug and avoid efflux by transporters, thereby enhancing its passage into the bloodstream. nih.gov

Table 2: Pharmacokinetic Parameters of Paeonol Suspension vs. Liposomal Formulation This interactive table compares key pharmacokinetic parameters from in vivo studies, highlighting the improved bioavailability of the liposomal formulation.

| Formulation | Cmax (µg/mL) | AUC(0-t) (µg/mL*h) | t1/2 (h) | Relative Bioavailability |

|---|---|---|---|---|

| Paeonol Suspension | 2.56 (relative value) | 1 (baseline) | 3.37 | 100% |

| Paeonol Liposomes | 6.55 (relative value) | 2.78 | 10.69 | 278% |

Source: In vivo pharmacokinetic studies. nih.gov

Self-Microemulsifying Drug Delivery Systems (SMEDDS) for Improved Oral Bioavailability

Self-microemulsifying drug delivery systems (SMEDDS) are mixtures of oils and surfactants that form a fine microemulsion in the gastrointestinal tract, enhancing the solubilization and absorption of poorly water-soluble drugs. isciii.esnih.gov For lipophilic compounds like paeonol, SMEDDS can significantly improve oral bioavailability by keeping the drug in a dissolved state and presenting a large surface area for absorption. nih.govisciii.es While research has focused on paeonol, this delivery system could be adapted for its derivatives. The system works by increasing drug solubility and promoting lymphatic transport, which can bypass first-pass metabolism in the liver. nih.govdovepress.com

Nanocarrier Applications in Research for Targeted Delivery

Beyond liposomes and SMEDDS, a variety of other nanocarriers are being investigated to improve the delivery of paeonol and, by extension, its derivatives. nih.govnih.gov These include solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), and polymeric nanoparticles. nih.govnih.govresearchgate.netd-nb.info

Paeonol-loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles, for example, demonstrated a 3.79-fold increase in bioavailability (AUC) compared to a paeonol suspension in in vivo studies. researchgate.net These nanocarriers can enhance drug stability, provide controlled release, and potentially be engineered for targeted delivery to specific tissues by modifying their surface with ligands. nih.govresearchgate.net Such advancements hold promise for overcoming the biopharmaceutical hurdles associated with this compound and maximizing its therapeutic potential.

Pharmacokinetic Profiling in Animal Models for Research Purposes

While specific pharmacokinetic data for the isolated compound "this compound" is not extensively available in the public domain, a comprehensive understanding can be derived from studies on its parent compound, paeonol, and its various metabolites, which include sulfate conjugates. In vivo, paeonol undergoes rapid and extensive metabolism, with its metabolites, including sulfated forms, being key to understanding its systemic effects. frontiersin.org

Determination of Systemic Exposure Parameters (e.g., Area Under the Curve, Maximum Plasma Concentration, Half-life)

Pharmacokinetic studies in animal models, primarily rats, have demonstrated that after oral administration, paeonol is quickly absorbed and metabolized. frontiersin.org The parent drug itself often shows a short half-life, but its metabolites, including various sulfate conjugates, have a more significant presence in systemic circulation. frontiersin.orgacs.org

Following oral administration of paeonol to rats, several sulfated metabolites have been identified in plasma and urine, such as 2,4-dihydroxyacetophenone-5-O-sulfate, resacetophenone-2-O-sulfate, and 2-hydroxy-4-methoxyacetophenone-5-O-sulfate. acs.org The pharmacokinetic parameters of paeonol and its primary metabolites have been characterized, indicating a rapid biotransformation process. For instance, after oral administration of paeonol at doses of 25 mg/kg and 50 mg/kg in rats, the time to reach maximum plasma concentration (Tmax) for the parent compound was approximately 0.18 and 0.19 hours, respectively, with a half-life (t1/2) of about 0.68 hours. nih.gov This indicates a swift clearance of the parent compound, which is extensively converted into metabolites.

The total exposure, as measured by the area under the curve (AUC), is significantly higher for the metabolites than for the parent paeonol. frontiersin.org This suggests that the biological activity observed after paeonol administration may be largely attributable to its metabolites. One study identified that the total exposure amount (AUC0-∞) followed the order of M2 > M3 > M4 > M1 > paeonol, where M1-M4 are various metabolites, underscoring the extensive metabolism of the parent drug. frontiersin.org

Pharmacokinetic Parameters of Paeonol in Rats After Oral Administration

| Dose | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | t1/2 (h) |

| 25 mg/kg | 0.18 ± 0.03 | Data not specified | Data not specified | ~0.68 |

| 50 mg/kg | 0.19 ± 0.04 | Data not specified | Data not specified | ~0.68 |

| Data derived from studies on paeonol, the parent compound of this compound. nih.gov |

It is important to note that different administration routes significantly alter the pharmacokinetic profile. For example, intramuscular injection of paeonol in rats resulted in a Tmax of 7.50 ± 2.74 minutes and a mean elimination half-life of 59.85 ± 10.23 minutes. nih.gov

Tissue Distribution Studies in Experimental Animals

Tissue distribution studies are crucial for understanding the potential sites of action and accumulation of a compound. Following administration in rats, paeonol and its metabolites are distributed widely throughout the body. frontiersin.org

Research indicates that the highest concentrations of paeonol and its metabolites are found in the kidneys, liver, and heart. frontiersin.orgresearchgate.net The liver, being the primary site of metabolism, shows high concentrations of the parent compound shortly after administration. nih.gov For instance, 10 minutes after oral administration of 25 mg/kg of paeonol to rats, the highest concentration was observed in the liver, followed by the heart and spleen. nih.gov Paeonol has also been shown to cross the blood-brain barrier. frontiersin.org

The metabolites of paeonol, including sulfate conjugates, are also detected in various tissues. The presence of these metabolites in bile suggests an enterohepatic circulation, which could contribute to their sustained presence in the body. acs.orgnih.gov The primary route of excretion for these metabolites is through the urine. frontiersin.orgnih.gov

Tissue Distribution of Paeonol in Rats 10 Minutes After Oral Administration (25 mg/kg)

| Tissue | Concentration (ng/g) |

| Liver | 3460.00 ± 1830.82 |

| Heart | 2130.14 ± 1032.74 |

| Spleen | 1743.83 ± 1090.95 |

| Kidney | 953.14 ± 423.09 |

| Lung | 313.86 ± 128.95 |

| Brain | 202.86 ± 59.57 |

| This table reflects the distribution of the parent compound, paeonol. nih.gov |

Future Directions and Advanced Research Prospects for Sodium Paeonol Sulfate

Comprehensive Elucidation of Genomic and Proteomic Changes Induced by Sodium Paeonol (B1678282) Sulfate (B86663)

While much of the current understanding of the compound's mechanism is based on its parent molecule, paeonol, a detailed map of the global genomic and proteomic shifts induced by sodium paeonol sulfate is largely unexplored and represents a critical frontier in its research. nih.govspandidos-publications.com Studies on paeonol have demonstrated its ability to modulate various signaling pathways, such as NF-κB, MAPK, and PI3K/Akt, which inherently involves changes in gene and protein expression. nih.govspandidos-publications.comspandidos-publications.com For instance, a derivative, Paeononlsilatie sodium, was found to inhibit the gene expression of RAC1/CDC42 and alter the phosphorylation state of cofilin1 in a rat model of Alzheimer's disease. nih.gov

Future research should employ high-throughput screening techniques to build a comprehensive profile of its molecular effects. Transcriptomic analysis, such as RNA-sequencing, could identify the full spectrum of genes whose expression is altered by this compound. spandidos-publications.com This would move beyond the currently known targets to uncover novel pathways and regulatory networks.

Complementing this, advanced proteomic analyses are necessary. frontlinegenomics.com Techniques like mass spectrometry-based proteomics can quantify changes in protein abundance and identify post-translational modifications, such as phosphorylation, which are crucial for signal transduction. frontlinegenomics.com Studies on paeonol have already identified its influence on the expression of specific proteins involved in inflammation, tissue remodeling, and apoptosis. frontiersin.orge-century.usscispace.com A systematic proteomic investigation of this compound would provide a deeper understanding of its impact on cellular function. frontlinegenomics.com

Table 1: Selected Genomic and Proteomic Targets Modulated by Paeonol

| Target Category | Specific Target | Observed Effect | Disease Model/System | Citation |

|---|---|---|---|---|

| Gene Expression | RAC1/CDC42 | Inhibition | Alzheimer's Disease (Rat Model) | nih.gov |

| MMP-1, MMP-3, MMP-13 | Suppression | Osteoarthritis (Rabbit Chondrocytes) | e-century.us | |

| TIMP-1 | Increase | Osteoarthritis (Rabbit Chondrocytes) | e-century.us | |

| iNOS, COX-2 | Suppression | Osteoarthritis (Rabbit Chondrocytes) | e-century.us | |

| Bcl-2 | Decrease | Gastric Cancer Cells | scispace.com | |

| Bax | Increase | Gastric Cancer Cells | scispace.com | |

| Occludin, ZO-1 | Increase | Ulcerative Colitis (Piglet Model) | frontiersin.org | |

| Protein/Phosphorylation | Cofilin1 | Affected Phosphorylation | Alzheimer's Disease (Rat Model) | nih.gov |

| NF-κB p65 | Inhibition of Phosphorylation | Various Inflammation Models | nih.gove-century.us | |

| IκB-α | Inhibition of Degradation | Various Inflammation Models | spandidos-publications.come-century.us | |

| p38, JNK, ERK (MAPKs) | Inhibition of Phosphorylation | Various Inflammation Models | nih.govspandidos-publications.comspandidos-publications.com |

Integration with Advanced Omics Technologies (e.g., Metabolomics in Gut Microbiota Research)

A systems-level understanding of this compound's effects can be achieved by integrating multiple "omics" technologies. spandidos-publications.com This approach is particularly promising for investigating its influence on the complex interplay between the host, the gut microbiota, and their collective metabolome, which is increasingly recognized as a key factor in health and disease. nih.govfrontiersin.org

Research on paeonol has provided a strong proof-of-concept for this approach. In a mouse model of ulcerative colitis, paeonol treatment was shown to significantly modulate the gut microbiota and associated metabolites. nih.gov The study revealed that paeonol could reverse the dysbiosis induced by dextran (B179266) sodium sulfate (DSS), notably increasing the abundance of beneficial bacteria like Lactobacillus and Bacteroides. nih.gov Concurrently, fecal metabolomics analysis showed that paeonol regulated the levels of key metabolites, including bile acids and short-chain fatty acids (SCFAs). nih.gov

Future investigations into this compound should build on these findings by adopting a multi-omics strategy. spandidos-publications.com This would involve simultaneously profiling the transcriptome, proteome, microbiome, and metabolome in preclinical models. Such an integrated approach could reveal how this compound modulates host gene expression, influences microbial composition and function, and alters the metabolic landscape to produce its therapeutic effects. frontiersin.org This is particularly relevant for inflammatory and metabolic diseases where the gut-axis plays a significant role. nih.govmdpi.com

Exploration of Synergistic Effects with Established Research Compounds in Combination Studies

Exploring the synergistic potential of this compound with established therapeutic or research compounds could open new avenues for combination therapies, potentially enhancing efficacy or overcoming resistance. nih.govfrontiersin.org Studies on paeonol have already demonstrated significant synergistic effects with several conventional agents, particularly in the context of cancer. nih.govspandidos-publications.comnih.gov

For example, paeonol combined with the chemotherapy drug cisplatin (B142131) resulted in a synergistic inhibition of growth and a higher rate of apoptosis in human hepatoma cell lines. nih.gov Similarly, synergistic anti-tumor effects were observed when paeonol was combined with epirubicin (B1671505) and 5-fluorouracil (B62378) (5-FU) in other cancer models. nih.govfrontiersin.org Beyond oncology, a network pharmacology study predicted and experimental work confirmed synergistic anti-inflammatory effects when paeonol was combined with oleanolic acid. mdpi.com These findings suggest that paeonol can modulate cellular pathways in a way that sensitizes cells to the action of other drugs. nih.govspandidos-publications.com

Future research should systematically screen for synergistic interactions between this compound and a wide range of compounds. This could lead to the development of novel combination regimens for various diseases, including different types of cancer and inflammatory conditions. spandidos-publications.comspandidos-publications.com

Table 2: Examples of Synergistic Effects in Combination Studies with Paeonol

| Paeonol Combined With | Disease Model/System | Key Synergistic Effect | Citation |

|---|---|---|---|

| Cisplatin | Human Hepatoma Cell Lines (HepG2, SMMC-7721) | Enhanced growth inhibition and apoptosis induction | nih.gov |

| Epirubicin | Breast Cancer Model | Inhibited tumor growth and promoted apoptosis | nih.govspandidos-publications.com |

| 5-Fluorouracil (5-FU) | Human Cancer Cell Lines | Potent proliferation inhibition | frontiersin.org |

| Oleanolic Acid | Lipopolysaccharide-induced Macrophages | Enhanced anti-inflammatory effects | mdpi.com |

| Fluconazole/Amphotericin B | Oropharyngeal Candidiasis Model | Improved antifungal application | spandidos-publications.comspandidos-publications.com |

Development of Novel and Refined Preclinical Models for Specific Disease Pathologies

To better predict the clinical efficacy of this compound, it is essential to move beyond standard preclinical models and develop more refined systems that accurately recapitulate human disease pathologies. Current research on paeonol has utilized a range of conventional models, including dextran sodium sulfate (DSS)-induced colitis in mice and piglets, frontiersin.orgnih.gov an imiquimod-induced psoriasis model in mice, spandidos-publications.com and a D-galactose/AlCl3-induced model of Alzheimer's disease in rats. nih.gov

While these models are valuable, future studies should incorporate more advanced and disease-specific platforms. For oncology research, this includes the use of patient-derived xenografts (PDX), which better maintain the heterogeneity of human tumors compared to traditional cell lines. For immunological and inflammatory diseases, humanized mouse models (mice engrafted with human immune cells or tissues) can provide more relevant insights into the compound's effects on the human immune system.

Furthermore, the development of microphysiological systems, such as "organ-on-a-chip" technology, offers a powerful in vitro platform to model the complex environment of specific human tissues. These systems could be used to study the effects of this compound on organ-specific pathologies, such as neuroinflammation in a "brain-on-a-chip" or intestinal inflammation in a "gut-on-a-chip," providing a more accurate and human-relevant understanding of its therapeutic potential.

Application of Computational and Systems Biology Approaches in Mechanism Elucidation

Computational and systems biology approaches are indispensable tools for accelerating drug discovery and mechanism elucidation. bonviewpress.com These methods can integrate complex biological data to build predictive models of a compound's action. For paeonol, in silico methods are already being applied. For example, network pharmacology and molecular docking have been used to predict drug targets and explore the mechanisms behind the synergistic anti-inflammatory effects of paeonol and oleanolic acid. mdpi.com In another study, gene-gene interaction networks were used to identify key pathways, such as the ERBB2 and NF-κB signaling pathways, through which paeonol may affect gastric cancer. scispace.com Additionally, in silico tools have been used to predict the toxicity profile of paeonol, providing an early assessment of its safety. nih.govresearchgate.net

Future research on this compound should expand the use of these computational strategies. Quantitative Systems Pharmacology (QSP) modeling can be employed to integrate multi-omics data (genomics, proteomics, metabolomics) with pharmacokinetic data to create dynamic models of the drug's effect on biological systems. These models can simulate the response to different dosing regimens and predict therapeutic outcomes in specific patient populations. Furthermore, advanced molecular dynamics simulations can provide a highly detailed view of how this compound interacts with its protein targets at an atomic level, helping to rationalize its mechanism of action and guide the design of more potent derivatives.

Q & A

Q. What are the established analytical methods for quantifying Sodium Paeonol Sulfate in biological matrices?

this compound can be quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity for sulfated compounds. For tissue-specific analysis (e.g., skin or plasma), methods such as Franz diffusion cell experiments (for in vitro permeation) and in vivo microdialysis (for real-time pharmacokinetic monitoring) are recommended. Sample preparation often involves solvent extraction and derivatization, with validation parameters including linearity (R² > 0.99), recovery rates (>80%), and limits of detection (LOD < 1 ng/mL) .

Q. What experimental models are used to evaluate the therapeutic efficacy of this compound?

Preclinical studies typically employ murine models (e.g., Kunming mice) for conditions like oxidative stress or inflammation. Dosing regimens should account for bioavailability differences between oral, topical, and intraperitoneal administration. For example, in hepatoprotective studies, a 100 mg/kg dose of paeonol derivatives combined with quercetin showed synergistic effects, validated via liver enzyme assays (ALT, AST) and histopathology .

Q. How is the stability of this compound assessed under varying physiological conditions?

Stability studies involve incubating the compound in simulated biological fluids (e.g., pH 7.4 PBS, human plasma) at 37°C. Degradation kinetics are monitored using high-performance liquid chromatography (HPLC) with UV detection (λ = 274 nm). Key parameters include half-life (t₁/₂) and degradation products identified via mass spectrometry. For topical formulations, accelerated stability testing (40°C/75% RH for 6 months) is critical .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo pharmacokinetic data for this compound?

Discrepancies often arise due to differences in absorption barriers (e.g., stratum corneum in skin vs. systemic circulation). To address this: